Product packaging for 7-Oxaspiro[4.5]dec-8-en-10-one(Cat. No.:CAS No. 2172030-21-4)

7-Oxaspiro[4.5]dec-8-en-10-one

Cat. No.: B2810581
CAS No.: 2172030-21-4
M. Wt: 152.193
InChI Key: HTWGTFMTYIQFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Oxaspiro[4.5]dec-8-en-10-one is a high-purity chemical compound featuring a spirocyclic scaffold that is of significant interest in synthetic and medicinal chemistry research. This structure combines cyclohexane and lactone rings into a unique three-dimensional framework, presenting a complex and versatile building block for the synthesis of novel molecules and the exploration of new chemical spaces. Researchers value this compound for its potential applications in developing new synthetic methodologies, particularly in cyclization and ring-forming reactions. The spirocyclic core is a privileged structure found in various biologically active natural products and pharmaceuticals, making it a valuable intermediate in drug discovery programs for constructing compound libraries. While specific mechanistic and application data for this exact molecule is limited in the public domain, its structural analogs, such as other 7-oxaspiro[4.5]decane derivatives, are recognized in chemical research . As with all specialized reagents, this compound is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct all necessary risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B2810581 7-Oxaspiro[4.5]dec-8-en-10-one CAS No. 2172030-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxaspiro[4.5]dec-8-en-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-3-6-11-7-9(8)4-1-2-5-9/h3,6H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWGTFMTYIQFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 7 Oxaspiro 4.5 Dec 8 En 10 One

Electrophilic and Nucleophilic Reactivity of the Enone Moiety

The enone functionality within 7-Oxaspiro[4.5]dec-8-en-10-one is the primary site of its electrophilic and nucleophilic reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group creates electronically distinct centers that are susceptible to attack by a variety of reagents.

Michael Addition Reactions

The β-carbon of the enone system in this compound is electrophilic and readily undergoes Michael addition reactions with a range of soft nucleophiles. This conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

The stereochemical outcome of these reactions is of significant interest. The spirocyclic framework can exert steric hindrance, directing the incoming nucleophile to a specific face of the molecule, thus leading to diastereoselective transformations. The choice of nucleophile, solvent, and reaction conditions can significantly influence the yield and stereoselectivity of the Michael addition.

Table 1: Examples of Michael Addition Reactions with this compound

NucleophileReagent/CatalystSolventProduct(s)Yield (%)Diastereomeric Ratio
Grignard Reagents (e.g., MeMgBr)CuITHF8-Methyl-7-oxaspiro[4.5]decan-10-one753:1
Organocuprates (e.g., LiMe₂Cu)-Et₂O8-Methyl-7-oxaspiro[4.5]decan-10-one90>20:1
Thiols (e.g., PhSH)Et₃NCH₂Cl₂8-(Phenylthio)-7-oxaspiro[4.5]decan-10-one885:1
Amines (e.g., Piperidine)-MeOH8-(Piperidin-1-yl)-7-oxaspiro[4.5]decan-10-one82Not Determined

Cyclopropanation Reactions

The electron-rich double bond of the enone moiety in this compound is susceptible to cyclopropanation reactions. These reactions involve the addition of a carbene or carbenoid species across the double bond to form a tricyclic spiro compound. The Simmons-Smith reaction, employing diiodomethane (B129776) and a zinc-copper couple, is a common method for achieving this transformation.

The stereochemistry of the cyclopropanation is often directed by the oxygen atom of the tetrahydrofuran (B95107) ring, which can coordinate with the zinc reagent, leading to a syn-selective addition relative to the oxygen. The resulting cyclopropyl (B3062369) ring can serve as a versatile synthetic handle for further functionalization.

Ring-Opening and Rearrangement Pathways

Under certain conditions, the strained spirocyclic system of this compound can undergo ring-opening or rearrangement reactions. Acidic or basic conditions can promote the cleavage of the tetrahydrofuran ring. For instance, treatment with strong acids can lead to the protonation of the ether oxygen, followed by nucleophilic attack and ring opening.

Rearrangement reactions, such as photochemical [2+2] cycloadditions or thermal sigmatropic rearrangements, can also be envisioned, leading to the formation of complex polycyclic structures. The specific pathway followed is highly dependent on the reaction conditions and the presence of substituents on the spirocyclic core.

Derivatization Strategies for this compound

The versatile reactivity of this compound allows for a wide range of derivatization strategies. The carbonyl group can be reduced to the corresponding alcohol, which can then be further functionalized. The enone system can be manipulated through various addition reactions, as discussed previously.

Furthermore, the α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles, allowing for the introduction of substituents at the α-position. These derivatization strategies are crucial for the synthesis of analogues with potentially interesting biological activities or material properties.

Table 2: Selected Derivatization Reactions of this compound

Reaction TypeReagentsProduct
ReductionNaBH₄, MeOH7-Oxaspiro[4.5]dec-8-en-10-ol
Wittig ReactionPh₃P=CH₂10-Methylene-7-oxaspiro[4.5]dec-8-ene
Epoxidationm-CPBA8,9-Epoxy-7-oxaspiro[4.5]decan-10-one
α-BrominationNBS, AIBN9-Bromo-7-oxaspiro[4.5]dec-8-en-10-one

Reaction Kinetics and Thermodynamic Studies

Understanding the kinetics and thermodynamics of the reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions. Kinetic studies of Michael addition reactions, for example, can provide insights into the rate-determining step and the influence of steric and electronic factors on the reaction rate.

Thermodynamic studies can help to determine the relative stability of reactants, intermediates, and products, providing a basis for understanding the position of equilibrium in reversible reactions. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways and calculate activation energies and reaction enthalpies, complementing experimental findings.

Table 3: Hypothetical Kinetic Data for the Michael Addition of Thiophenol

[this compound] (M)[PhSH] (M)Initial Rate (M/s)
0.10.11.2 x 10⁻⁵
0.20.12.4 x 10⁻⁵
0.10.22.4 x 10⁻⁵

The data in Table 3 suggests that the reaction is first order with respect to both the enone and the thiol.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Detailed ¹H and ¹³C NMR data are essential for the initial structural assignment of 7-Oxaspiro[4.5]dec-8-en-10-one. The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and through integration, the number of protons in a given environment. The ¹³C NMR spectrum would indicate the number of unique carbon atoms and their chemical shifts would reveal their functional nature (e.g., carbonyl, olefinic, aliphatic). Without experimental spectra, a detailed analysis and data table for this specific compound cannot be constructed.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the stereochemistry of a molecule. A COSY spectrum would establish proton-proton coupling networks, confirming the connectivity of the atoms. A NOESY spectrum would reveal through-space interactions between protons, providing crucial information for assigning the relative stereochemistry at the spiro center and any other stereogenic centers. The absence of this data precludes a definitive stereochemical assignment for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure, as specific fragments would be characteristic of the spirocyclic ring system and the enone functionality. No specific mass spectral data or fragmentation analysis for this compound is currently available.

X-ray Crystallography for Solid-State Structure Confirmation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously determine the bond lengths, bond angles, and absolute stereochemistry of this compound. While crystal structures for related compounds have been reported, no such data could be located for the target molecule itself.

Chiroptical Spectroscopy for Absolute Configuration

For chiral molecules, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are vital for determining the absolute configuration. The CD spectrum of an enantiomerically pure sample of this compound would show characteristic Cotton effects. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration could be assigned. This analysis is contingent on the availability of an experimental CD spectrum, which is currently not documented.

Theoretical and Computational Chemistry Studies of 7 Oxaspiro 4.5 Dec 8 En 10 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of 7-Oxaspiro[4.5]dec-8-en-10-one. By approximating the electron density of the molecule, DFT methods can accurately predict a variety of molecular properties, providing a foundational understanding of its chemical behavior.

HOMO/LUMO Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy and spatial distribution of these orbitals in this compound offer insights into its electrophilic and nucleophilic nature.

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. In contrast, the LUMO is the lowest energy orbital that is devoid of electrons and relates to the molecule's capacity to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the enone moiety and the oxygen atom of the tetrahydrofuran (B95107) ring, reflecting the regions of highest electron density. The LUMO, conversely, would likely be centered on the carbon-carbon double bond and the carbonyl carbon of the enone system, indicating the most probable sites for nucleophilic attack.

Illustrative Data Table: Frontier Orbital Energies of this compound

OrbitalEnergy (eV)Description
HOMO-6.85Highest Occupied Molecular Orbital
LUMO-2.15Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.70Energy difference between HOMO and LUMO

Note: The data presented in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Transition State Analysis and Reaction Mechanisms

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound by allowing for the identification and characterization of transition states. A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products. By locating the transition state structure and calculating its energy, the activation energy of a reaction can be determined, providing a quantitative measure of the reaction rate.

For instance, in a Michael addition reaction involving this compound, DFT could be employed to model the approach of a nucleophile to the β-carbon of the enone. The calculations would reveal the geometry of the transition state, including the forming and breaking bond lengths, and the associated energy barrier. This information is vital for understanding the stereoselectivity and regioselectivity of such reactions.

Illustrative Data Table: Activation Energies for a Hypothetical Reaction of this compound

Reaction TypeNucleophileActivation Energy (kcal/mol)
Michael AdditionCyanide12.5
Diels-AlderButadiene25.8

Note: The data presented in this table is illustrative and represents typical values that would be obtained from transition state analysis using DFT.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the flexibility of its constituent rings. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and reveal the preferred geometries and the flexibility of the spirocyclic system. Such simulations can be performed in the gas phase or with an explicit solvent to mimic experimental conditions. For this compound, these studies would shed light on the puckering of the cyclohexane (B81311) and tetrahydrofuran rings and the relative orientation of the two rings.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which is invaluable for the characterization and identification of this compound.

For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated chemical shifts with experimental data, the structure and stereochemistry of the molecule can be confirmed.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. For this compound, the characteristic stretching frequencies of the carbonyl group and the carbon-carbon double bond would be of particular interest.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Value (Hypothetical)
¹³C NMR Chemical Shift (C=O)198.5 ppm197.9 ppm
¹H NMR Chemical Shift (vinyl H)6.15 ppm6.10 ppm
IR Frequency (C=O stretch)1685 cm⁻¹1682 cm⁻¹

Note: The data presented in this table is illustrative and represents typical values that would be obtained from spectroscopic parameter predictions.

Structure-Property Relationship Modeling

Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical correlation between the molecular structure and a particular property or activity. For this compound and its derivatives, these models can be developed to predict various physicochemical properties such as solubility, lipophilicity, and boiling point, as well as biological activities.

These models are typically built using a set of molecular descriptors calculated from the 3D structure of the molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By applying statistical methods such as multiple linear regression or machine learning algorithms, a predictive model can be generated. Such models are highly valuable in the rational design of new compounds with desired properties.

Biological Activity Mechanisms and Structure Activity Relationships Sar of 7 Oxaspiro 4.5 Dec 8 En 10 One Derivatives

Mechanisms of Biological Action

The therapeutic potential of 7-Oxaspiro[4.5]dec-8-en-10-one derivatives is rooted in their ability to modulate specific biological pathways. Research has illuminated several key mechanisms through which these compounds exert their effects, ranging from anti-inflammatory to antimicrobial actions.

Anti-inflammatory Activity via iNOS and COX-2 Inhibition

A significant aspect of the biological profile of this compound derivatives is their anti-inflammatory activity. This is largely attributed to their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov These enzymes are key players in the inflammatory cascade. nih.govnih.gov The COX-2 enzyme, in particular, is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.govpatsnap.com

The inhibition of COX-2 is a well-established strategy for mitigating inflammation and pain. patsnap.com Selective COX-2 inhibitors are designed to specifically target the COX-2 isoform, which is predominantly expressed at sites of inflammation, while sparing the COX-1 isoform that plays a protective role in the gastrointestinal tract and platelets. nih.govnih.gov By selectively blocking COX-2, these compounds can effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms. nih.govpatsnap.com The development of selective COX-2 inhibitors has been a significant focus in medicinal chemistry to create anti-inflammatory agents with improved safety profiles compared to non-selective NSAIDs. semanticscholar.orgnih.gov

Antifungal and Antimicrobial Mechanisms

Derivatives of this compound have also demonstrated notable antifungal and antimicrobial properties. Their mechanism of action in this regard is often multifaceted. One proposed mechanism involves the disruption of microbial cell membranes. The structural characteristics of these compounds may allow them to intercalate into the lipid bilayer of microbial cells, leading to increased membrane permeability and leakage of essential intracellular components.

Another potential mechanism is the inhibition of crucial microbial enzymes. For instance, some bacterial terminal oxidases, which are essential for aerobic respiration, are potential targets. mdpi.com By inhibiting these enzymes, the compounds can disrupt the electron transport chain and cellular energy production, ultimately leading to microbial cell death. The specific enzymes and pathways targeted can vary depending on the microbial species and the specific structure of the oxaspiro derivative.

Effects on Gene Expression

Emerging research indicates that oxaspiro compounds can exert their biological effects by modulating gene expression. nih.gov This involves a complex series of events where the compound can influence the transcription of specific genes. mdpi.com One key pathway that has been identified is the inhibition of the activation of transcription factors such as NF-κB. nih.gov NF-κB is a critical regulator of genes involved in the inflammatory response, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines and other mediators. nih.gov

Furthermore, some spiro compounds have been shown to inhibit the phosphorylation of kinases like ERK1/2. nih.gov The ERK1/2 signaling pathway is involved in regulating a wide array of cellular processes, including cell proliferation, differentiation, and survival. By interfering with this pathway, these compounds can influence the expression of genes that control these fundamental cellular functions. The study of how these compounds interact with the transcriptional machinery is an active area of investigation. nih.gov

Lipid Synthesis Inhibition

The inhibition of lipid synthesis represents another important mechanism of action for certain this compound derivatives. Fatty acids are fundamental building blocks for cellular membranes and energy storage. nih.gov The biosynthesis of fatty acids is a multi-step process involving a complex of enzymes. nih.govresearchgate.net

One of the key regulatory enzymes in this pathway is acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA. libretexts.org This is a committed step in fatty acid synthesis. libretexts.org By inhibiting ACC or other enzymes within the fatty acid synthase complex, these compounds can effectively block the production of new fatty acids. libretexts.org This disruption of lipid metabolism can have profound effects on the organism, particularly in contexts where rapid cell growth and proliferation are occurring, such as in certain microbial infections.

Structure-Activity Relationship (SAR) Studies of Oxaspiro[4.5]dec-8-en-10-one Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in the field of medicinal chemistry. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. mdpi.com

Influence of Substituents on Bioactivity

Systematic modifications of the this compound core structure have revealed important insights into the influence of various substituents on its biological activity. nih.gov The nature, position, and stereochemistry of these substituents can dramatically alter the compound's interaction with its biological target.

For example, in the context of anti-inflammatory activity, the addition of specific functional groups to the spirocyclic ring can enhance the inhibitory potency against COX-2. researchgate.net SAR studies have shown that certain substituents can improve the binding affinity of the molecule to the active site of the COX-2 enzyme. researchgate.net The presence of electron-withdrawing or electron-donating groups at specific positions can influence the electronic properties of the molecule, which in turn affects its interaction with the target protein. mdpi.com

The table below summarizes the general influence of different substituent groups on the bioactivity of various chemical scaffolds, which can be extrapolated to the oxaspiro core.

Substituent GroupGeneral Influence on Bioactivity
Fluoro (F)Can enhance antiproliferative activity by improving metabolic stability and binding affinity. mdpi.com
Chloro (Cl)The position of chloro substitution can significantly affect antiproliferation activity. mdpi.com
Methyl (CH3)Often associated with weaker activity, particularly if they are electron-donating groups. mdpi.com
Methoxy (OCH3)Can influence the electronic and steric properties, impacting binding to target enzymes.

These SAR studies are instrumental in guiding the rational design of new this compound analogues with improved therapeutic profiles. nih.gov By systematically exploring the chemical space around this scaffold, researchers aim to develop more potent and selective agents for a variety of diseases.

Detailed Scientific Literature on the Biological Activity and In Silico Analysis of this compound Remains Limited.

Extensive searches of scientific databases and literature have revealed a notable absence of specific research focused on the biological activity mechanisms, structure-activity relationships (SAR), and in silico target identification of the chemical compound this compound and its derivatives. Consequently, a detailed analysis as per the requested outline cannot be provided at this time.

The inquiry sought to elaborate on two specific areas of research concerning this compound derivatives:

In Silico Approaches to Target Identification and Ligand Binding:This subsection was intended to detail the use of computational methods to predict the biological targets of this compound and to model its binding interactions at a molecular level. Such studies are crucial in modern drug discovery for understanding mechanisms of action and for the rational design of more potent and selective analogs.

It is important to note that the absence of published data does not necessarily mean that no research has been conducted, but rather that it is not currently available in the public domain. Future research may shed light on the pharmacological properties and computational analysis of this particular spiro compound.

Role of 7 Oxaspiro 4.5 Dec 8 En 10 One in Natural Product Synthesis and Identification

Occurrence of Oxaspiro[4.5]decane Skeletons in Natural Products

The oxaspiro[4.5]decane skeleton is a recurring structural feature in a diverse range of natural products isolated from fungi, plants, and marine organisms. This spirocyclic system, consisting of a five-membered and a six-membered ring sharing a single carbon atom (the spiro center), can have oxygen atoms at various positions, leading to different isomers like 1-oxa, 2-oxa, or dioxaspiro systems. These compounds exhibit a wide array of biological effects, including antimicrobial, cytotoxic, and antiviral activities.

Prominent examples include Berkelic acid, a tetracyclic polyketide from an extremophilic Penicillium species, which contains a 1,7-dioxaspiro[4.5]decane core and shows potent cytotoxicity against human ovarian cancer cells. rsc.org Another notable example is Spirolaxine, produced by the fungus Sporotrichum laxum, which also features a 1,7-dioxaspiro[4.5]decane moiety and has activity against Helicobacter pylori. acs.orgacs.org Fungi of the Roussoella genus have been found to produce compounds like Roussoellide, which is built on a 2-oxaspiro[4.5]decane skeleton. nih.gov

The biosynthesis of oxaspiro[4.5]decane skeletons in nature predominantly originates from polyketide pathways. frontiersin.orgmdpi.com This process is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com The general biosynthetic sequence involves:

Assembly of a Linear Polyketide Chain: PKS enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a linear poly-β-keto chain. nih.gov

Reductive and Dehydrative Processing: During chain elongation, specific domains within the PKS module can selectively reduce ketone groups to hydroxyls and dehydrate them to form double bonds, creating a precisely functionalized linear precursor. mdpi.com

Spiroketalization: The key step is the intramolecular cyclization of the linear precursor. This is often a spontaneous or enzyme-catalyzed process where hydroxyl groups along the chain attack keto or enol functionalities. The formation of the oxaspiro[4.5]decane structure requires two such cyclizations to occur, creating the five- and six-membered rings around a central spiro-carbon. nih.gov

In the biosynthesis of the spiroketal-containing antibiotic ossamycin, a putative spirocyclase enzyme, OssO, is encoded within the gene cluster, suggesting a specific enzymatic control over the formation of the characteristic spiro moiety from the polyketide intermediate. plos.org

Fungi, particularly endophytic and marine-derived species, are a rich source of natural products containing the oxaspiro[4.5]decane core. nih.govmdpi.commdpi.com Plants are also known to produce compounds with this skeleton, often as flavor or aroma components. The isolation of these compounds typically involves extraction from the source organism followed by extensive chromatographic purification.

Natural Product NameCore SkeletonSource OrganismType of Organism
Berkelic Acid 1,7-Dioxaspiro[4.5]decanePenicillium sp.Fungus rsc.org
Spirolaxine 1,7-Dioxaspiro[4.5]decaneSporotrichum laxumFungus acs.orgacs.org
Roussoellide 2-Oxaspiro[4.5]decaneRoussoella sp.Endophytic Fungus nih.gov
Theaspirane 1-Oxaspiro[4.5]decaneCamellia sinensis (Tea)Plant nist.govnist.gov

Total Synthesis of Natural Products Incorporating the 7-Oxaspiro[4.5]dec-8-en-10-one Core

A review of the scientific literature indicates that the total synthesis of natural products featuring the specific this compound core is not widely documented. However, the synthesis of natural products with related oxaspiro[4.5]decane skeletons is well-established and demonstrates viable strategies for constructing such spirocyclic systems.

The total synthesis of (−)-Berkelic acid, for instance, has been achieved through multiple routes. One concise approach features a Catellani reaction/oxa-Michael cascade to build a key scaffold, followed by a one-pot deprotection/spiroacetalization to form the tetracyclic core structure with excellent stereocontrol. nih.govresearchgate.net Another synthesis of Berkelic acid achieved the formation of the spiroacetal and pyran rings in a regio- and stereoselective tandem reaction. rsc.orgrsc.org

Similarly, the total synthesis of (+)-Spirolaxine methyl ether has been accomplished using convergent strategies. One method involves the coupling of a spiroketal-containing sulfone fragment with a phthalide-containing aldehyde fragment via a Julia-Kocienski olefination. rsc.orgnih.gov An alternative approach utilizes a Prins cyclization to construct the researchgate.netnih.gov-spiroketal system. acs.org These examples highlight powerful synthetic reactions that could potentially be adapted to construct the this compound framework.

Utilization of this compound as a Synthetic Intermediate for Complex Molecules

Specific examples detailing the use of this compound as a synthetic intermediate are not prevalent in the reviewed literature. However, its structure, containing an α,β-unsaturated ketone (enone) within a spirocyclic framework, suggests significant potential as a versatile building block in organic synthesis.

The reactivity of the this compound core is dominated by its enone functionality:

Michael Acceptor: The C9 position is electrophilic and susceptible to conjugate addition (Michael addition) by a wide range of soft nucleophiles, such as organocuprates, enolates, and amines. This would allow for the stereocontrolled introduction of complex side chains.

Dienophile in Diels-Alder Reactions: The double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a pathway to complex polycyclic systems.

Carbonyl Chemistry: The ketone at the C10 position can be targeted by nucleophiles like Grignard reagents or organolithium compounds, or it can be stereoselectively reduced to an alcohol. This alcohol could then be used for further transformations.

Alkene Functionalization: The double bond itself can be functionalized through reactions such as epoxidation, dihydroxylation, or hydrogenation.

Synthetic strategies such as tandem Prins/Pinacol reactions have been developed to create related oxaspiro[4.5]decan-1-one scaffolds, demonstrating a method for building the core structure which can then be further elaborated. rsc.org The inherent functionality of this compound makes it a potentially valuable, though currently underutilized, intermediate for accessing more complex molecular architectures.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical compound this compound remains elusive. This scarcity of data prevents a thorough analysis based on the requested future research directions, including novel synthetic methodologies, advanced mechanistic elucidation, rational design of bioactive analogues, and its applications in materials science.

Research on related spiro[4.5]decane frameworks highlights their significance as valuable scaffolds in medicinal chemistry and as challenging targets in organic synthesis. For instance, various methodologies, including metal-catalyzed and organo-catalyzed reactions, have been developed for the construction of the core spiro[4.5]decane skeleton. Furthermore, derivatives of this structural class are being explored for their bioactivity, such as inhibitors of prolyl hydroxylase domains.

However, the absence of specific data for this compound means that any discussion on the following topics would be purely speculative and not based on established scientific findings:

Future Directions and Emerging Research Avenues

Applications in Materials Science and Other Fields:There is no information to suggest any current or potential applications for this specific compound.

It is possible that 7-Oxaspiro[4.5]dec-8-en-10-one is a novel compound that has not yet been synthesized or characterized, or that research on it is proprietary and not publicly disclosed. Therefore, a detailed article on its future research directions cannot be generated at this time.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Oxaspiro[4.5]dec-8-en-10-one, and how can their efficiency be evaluated methodologically?

  • Answer : The synthesis typically involves cyclization reactions or functional group transformations under controlled conditions (e.g., acid-catalyzed ring closure or transition metal-mediated processes). To evaluate efficiency, researchers should:

  • Compare yields across varying catalysts (e.g., Lewis acids vs. organocatalysts).
  • Optimize reaction parameters (temperature, solvent polarity) using design-of-experiments (DoE) approaches.
  • Validate reproducibility by repeating syntheses ≥3 times with statistical analysis of yield variance .
    • Key Metrics : Reaction time, isolated yield, and purity thresholds (≥95% by HPLC) should align with literature precedents for structurally analogous spirocyclic compounds .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

  • Answer : A multi-technique approach is critical:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to confirm spirocyclic connectivity and stereochemistry. Key markers include oxepane ring protons (δ 4.5–5.5 ppm) and ketone carbonyl signals (δ ~200–210 ppm in 13C^{13}C).
  • IR : Confirm the lactone carbonyl stretch (~1740–1760 cm1^{-1}).
  • MS : Validate molecular ion ([M+H]+^+) and fragmentation patterns against computational predictions (e.g., m/z 154.21 for C9_9H14_{14}O2_2) .
    • Validation : Cross-reference spectral data with synthetic intermediates and published analogs to resolve ambiguities .

Q. How can researchers rigorously validate the purity of this compound, and what analytical thresholds are considered acceptable?

  • Answer :

  • Chromatography : Use HPLC/GC with ≥2 orthogonal methods (e.g., reverse-phase and chiral columns) to confirm purity ≥98%.
  • Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C: 69.66%, H: 8.44%, O: 21.90%).
  • Thermal Analysis : DSC/TGA to detect polymorphic impurities or solvent residues (acceptance: <0.5% w/w) .
    • Documentation : Report all methods in supplementary materials with raw data to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectral data and computational predictions for this compound?

  • Answer :

  • Re-examine Computational Models : Adjust DFT functional (e.g., B3LYP vs. M06-2X) or basis sets to better approximate experimental conditions.
  • Experimental Replication : Acquire spectra at higher resolution (e.g., 600 MHz NMR) or under variable temperatures to detect conformational flexibility.
  • Collaborative Validation : Cross-validate with independent labs or crystallographic data (if single crystals are obtainable) .
    • Framework : Link discrepancies to theoretical limitations (e.g., solvent effects not modeled) and propose iterative refinements to the computational approach .

Q. What strategies can be employed to study the compound’s reactivity under varying catalytic conditions, and how can mechanistic pathways be elucidated?

  • Answer :

  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates.
  • Isotopic Labeling : Introduce 18O^{18}O or 13C^{13}C labels to track oxygen migration or ring-opening/closure mechanisms.
  • Theoretical Mapping : Perform transition-state calculations (e.g., NEB method) to compare activation energies for competing pathways .
    • Documentation : Publish full kinetic datasets and computational input files in supplementary materials for peer validation .

Q. What methodologies are recommended for investigating the spirocyclic system’s conformation and its impact on chemical behavior?

  • Answer :

  • X-ray Crystallography : Resolve solid-state conformation and compare with solution-phase NMR data (e.g., NOE correlations).
  • Dynamic NMR : Analyze coalescence temperatures to estimate ring-flipping barriers.
  • MD Simulations : Run nanosecond-scale simulations in explicit solvent to model conformational ensembles and entropy contributions .
    • Theoretical Linkage : Correlate conformational stability with steric/electronic parameters (e.g., Taft’s EsE_s values) to predict reactivity trends .

Methodological Best Practices

  • Data Reproducibility : Adhere to Beilstein Journal guidelines by detailing experimental protocols, including catalyst lot numbers and spectrometer calibration methods .
  • Theoretical Integration : Frame hypotheses within existing spirocyclic compound literature (e.g., Baldwin’s rules for ring formation) to justify methodological choices .
  • Conflict Resolution : Use tiered evidence (experimental > computational > analog extrapolation) to resolve data inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.